Home > Products > Screening Compounds P58606 > Amyloid beta-Protein (1-15)
Amyloid beta-Protein (1-15) -

Amyloid beta-Protein (1-15)

Catalog Number: EVT-247395
CAS Number:
Molecular Formula:
Molecular Weight: 1826.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Amyloid beta-protein (1-15) is synthesized endogenously from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. It falls under the classification of neuropeptides and is primarily studied in the context of neurodegenerative diseases, particularly Alzheimer's disease.

Synthesis Analysis

Methods and Technical Details

The synthesis of amyloid beta-protein (1-15) typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process involves:

  1. Resin Preparation: A resin is functionalized with a suitable amino acid, often glutamine.
  2. Fmoc Chemistry: The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is utilized for amino acids during synthesis. Each amino acid is activated and coupled to the resin-bound chain.
  3. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid, followed by purification through high-performance liquid chromatography.

Recent advancements include synthesizing glycosylated variants of amyloid beta-protein (1-15), which involve introducing glycan moieties at specific sites to study their effects on aggregation and biological activity .

Molecular Structure Analysis

Structure and Data

The molecular structure of amyloid beta-protein (1-15) features a sequence that contributes to its propensity for aggregation. The specific arrangement of amino acids influences its secondary structure, which may include alpha-helices or beta-sheets under certain conditions. The structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the integrity and purity of the synthesized peptide .

Chemical Reactions Analysis

Reactions and Technical Details

Amyloid beta-protein (1-15) undergoes several chemical reactions that are crucial for its biological activity:

  1. Aggregation: In physiological conditions, amyloid beta-protein (1-15) can aggregate into oligomers and fibrils, contributing to plaque formation.
  2. Glycosylation Reactions: The introduction of glycan structures can alter its aggregation properties and biological interactions.
  3. Enzymatic Cleavage: The peptide can be further processed by enzymes such as neprilysin and insulin-degrading enzyme, which play roles in its degradation and clearance from the brain .
Mechanism of Action

Process and Data

The mechanism of action for amyloid beta-protein (1-15) involves its interaction with neuronal membranes, leading to synaptic dysfunction. Aggregated forms of amyloid beta can disrupt cell signaling pathways, induce oxidative stress, and promote neuroinflammation. This cascade ultimately contributes to neuronal death and cognitive decline seen in Alzheimer's disease patients .

Data indicate that soluble oligomers are particularly toxic, impairing long-term potentiation in neurons, which is critical for learning and memory .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a powder.
  • Solubility: Highly soluble in dimethyl sulfoxide at concentrations exceeding 182.6 mg/mL.

Chemical Properties

  • Stability: Amyloid beta-protein (1-15) is sensitive to environmental conditions such as pH and temperature, which can influence its aggregation behavior.
  • Reactivity: The presence of reactive amino acids such as tyrosine allows for potential modifications through glycosylation or other chemical reactions.
Applications

Scientific Uses

Amyloid beta-protein (1-15) serves various purposes in scientific research:

  1. Alzheimer's Disease Research: It is used extensively to study the mechanisms underlying Alzheimer's disease pathology, particularly regarding plaque formation.
  2. Therapeutic Development: Investigations into potential therapeutic agents that target amyloid beta aggregation are ongoing, with amyloid beta-protein (1-15) serving as a model compound.
  3. Biomarker Studies: Its levels in cerebrospinal fluid are being evaluated as potential biomarkers for Alzheimer's disease diagnosis .
Biosynthesis and Proteolytic Processing of Aβ(1-15)

Enzymatic Pathways Involving β- and α-Secretase Cleavage of APP

Amyloid beta-protein (1-15) [Aβ(1-15)] is a short proteolytic fragment derived from the amyloid precursor protein (APP) through sequential enzymatic processing. APP is a type I transmembrane glycoprotein existing in several isoforms (APP695, APP751, APP770), with APP695 being the predominant neuronal form lacking the Kunitz protease inhibitor (KPI) domain [1] [4]. The generation of Aβ(1-15) occurs through a concerted proteolytic pathway involving both β-secretase and α-secretase activities rather than the canonical γ-secretase-mediated processing typical of longer Aβ isoforms.

The initial step requires β-secretase (BACE1) cleavage of APP at the Asp+1 site (β-site), generating a soluble fragment (sAPPβ) and a membrane-bound 99-amino acid C-terminal fragment (C99) [2] [10]. Unlike the conventional amyloidogenic pathway where C99 is subsequently processed by γ-secretase, Aβ(1-15) generation involves an alternative cleavage by α-secretase within the Aβ sequence. Specifically, α-secretase (primarily ADAM10) cleaves C99 at the Glu+11 or His+14 positions (α-site within Aβ), releasing the truncated Aβ(1-15/16) fragments [3] [6]. This pathway represents a divergent amyloid processing route that precludes the formation of longer, more amyloidogenic Aβ species.

The α-secretases responsible for this secondary cleavage belong to the ADAM (a disintegrin and metalloproteinase) family, with ADAM10 identified as the principal enzyme for constitutive α-secretase activity in neurons [1] [2]. ADAM10 expression is enriched in synaptic regions and its activity is regulated by neuronal depolarization, protein kinase C signaling, and neurotransmitter receptors (e.g., muscarinic acetylcholine receptors) [2]. This enzymatic pathway demonstrates metabolic flexibility in APP processing, serving as a regulatory mechanism that limits full-length Aβ production through the generation of shorter, less pathogenic fragments like Aβ(1-15).

Role of γ-Secretase Inhibition in Aβ(1-15) Generation

γ-Secretase inhibition paradoxically enhances Aβ(1-15) production through substrate redirection mechanisms. When γ-secretase activity is pharmacologically inhibited, the membrane-bound C99 fragment generated by BACE1 cleavage accumulates due to blocked processing. This C99 accumulation creates an expanded substrate pool for alternative cleavage by α-secretases, particularly at the His+14-Gln+15 bond, leading to increased Aβ(1-15) generation [3] [6].

Clinical evidence from γ-secretase inhibitor trials provides compelling validation of this mechanism. In a human study with the γ-secretase inhibitor semagacestat, cerebrospinal fluid (CSF) analysis revealed a dose-dependent increase in Aβ(1-15/16) levels:

Table 1: Effect of γ-Secretase Inhibition on Aβ(1-15/16) Levels in Human CSF

Semagacestat DoseMaximum Aβ(1-15/16) IncreaseTime to Peak
Placebo11% vs. baseline9 hours
100 mg35% vs. baseline9 hours
140 mg66% vs. baseline9 hours
280 mg180% vs. baseline9 hours

[3]

This response peaked at approximately 9 hours post-administration and returned to baseline within 36 hours. Mass spectrometry analyses of CSF and brain tissue from transgenic mouse models treated with the γ-secretase inhibitor DAPT (N-[N-(3,5-difluorophenacetyl-L-alanyl)]-S-phenylglycine t-butyl ester) confirmed these findings, showing increased Aβ(1-15) and Aβ(1-16) alongside decreased levels of longer isoforms (Aβ1-17, Aβ1-19, Aβ1-38, Aβ1-40) [6]. These position Aβ(1-15) as a robust pharmacodynamic biomarker for γ-secretase inhibitor engagement in both preclinical and clinical settings.

The biochemical mechanism underlying this increase involves substrate diversion – as γ-secretase-mediated processing of C99 is blocked, the accumulating C99 becomes available for cleavage by alternative proteases, particularly α-secretases that cleave within the Aβ domain. This pathway represents a compensatory processing mechanism when the conventional γ-secretase pathway is inhibited [3] [6]. Notably, this redirection occurs without significant changes in sAPPα or sAPPβ levels, indicating specificity in the processing shift [3].

Comparative Analysis of Aβ(1-15) vs. Longer Aβ Isoforms

Aβ(1-15) exhibits fundamentally different biochemical and biological properties compared to longer Aβ isoforms, particularly Aβ40 and Aβ42:

Table 2: Comparative Properties of Aβ Isoforms

PropertyAβ(1-15)Aβ40/Aβ42
Generation Pathwayβ + α-secretase cleavageβ + γ-secretase cleavage
Aggregation PropensityVery lowHigh (especially Aβ42)
NeurotoxicityNot demonstratedWell-established
Metabolic StabilityRapid clearanceRelative persistence
Structural FeaturesLacks hydrophobic C-terminusContains hydrophobic C-terminus
Pathological RolePutative protective functionCore plaque component

[3] [4] [6]

Structural characteristics fundamentally differentiate Aβ(1-15) from longer isoforms. Aβ(1-15) lacks the complete hydrophobic C-terminal domain (residues 16-40/42) that drives the β-sheet formation, fibrillization, and aggregation characteristic of Alzheimer's pathology [4]. While Aβ40 and Aβ42 contain structural elements promoting transition from random coil to β-sheet conformation in membrane-mimicking environments, Aβ(1-15) maintains an unstructured conformation in aqueous solutions and shows minimal aggregation propensity [4].

Metabolic behavior differs substantially between these isoforms. Aβ(1-15) demonstrates significantly greater metabolic lability in vivo compared to Aβ(1-40). This rapid clearance is attributed to its solubility and the presence of multiple protease-sensitive sites throughout its sequence [10]. The protease susceptibility profile of Aβ(1-15) contrasts with the relative stability of longer Aβ species, which resist degradation and accumulate in parenchymal and vascular compartments [8].

The functional implications of Aβ(1-15) generation are potentially protective in the context of Alzheimer's pathogenesis. By diverting APP processing toward Aβ(1-15) through the β+α-secretase pathway, the production of longer, amyloidogenic Aβ species is reduced. This concept is supported by genetic evidence: the protective Icelandic mutation (APP A673T) near the β-secretase cleavage site promotes β'-cleavage (at Glu+11) and increases generation of truncated Aβ(11-40/42), analogous to the effect of α-secretase cleavage on C99 [10]. Conversely, pathogenic mutations such as the Swedish mutation (APP KM670/671NL) and Leuven mutation (APP E682K) favor β-cleavage (at Asp+1) and decrease Aβ(11-40) generation [10], effectively reducing the production of shorter fragments like Aβ(1-15).

Table 3: Genetic Modifiers of Aβ(1-15) Production Pathways

Genetic VariantEffect on CleavageEffect on Aβ(1-15) ProductionDisease Association
APP A673T (Icelandic)Promotes β'-cleavage at Glu+11IncreasedProtective against AD
APP E682K (Leuven)Inhibits β'-cleavageDecreasedPathogenic for AD
APP KM670/671NL (Swedish)Enhances β-cleavage at Asp+1DecreasedPathogenic for AD
APP A673VInhibits β'-cleavageDecreasedPathogenic for AD

[10]

Properties

Product Name

Amyloid beta-Protein (1-15)

Molecular Weight

1826.9

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.